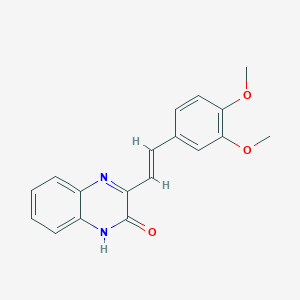
3-(2-(3,4-Dimethoxyphenyl)vinyl)hydroquinoxalin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(2-(3,4-Dimethoxyphenyl)vinyl)hydroquinoxalin-2-one” are not fully detailed in the search results. The molecular formula is C18H16N2O3 and the molecular weight is 308.33 , but other properties like melting point, boiling point, solubility, etc., are not provided.Aplicaciones Científicas De Investigación
Nucleophilic Addition and Vinylation Reactions
Research has explored the nucleophilic addition reactions of hydroxyquinoxaline with acetylenes, leading to the formation of vinyloxyquinoxaline or vinyl-quinoxalones under different conditions. These reactions are foundational for synthesizing various quinoxaline derivatives, highlighting the compound's relevance in synthetic organic chemistry and potential applications in creating new materials or pharmaceuticals (Andriyankova et al., 2000).
Palladium-Catalyzed Cycloadditions
The development of palladium-catalyzed, decarboxylative [4 + 2]-cycloaddition reactions has been reported for synthesizing dihydroquinolin-2-ones. This research underscores the potential of palladium catalysis in facilitating complex reactions, leading to compounds with quinoxaline-like structures and highlighting innovative approaches to creating biologically relevant molecules (Jin et al., 2018).
Natural Product Derivation and Biological Applications
Studies on natural products have led to the isolation of new compounds, including those with benzofuran and quinoxaline derivatives, from various plant sources. These compounds are subject to investigation for their potential biological activities, such as antioxidant, antimicrobial, or anticancer properties. Such research illustrates the importance of natural products chemistry in discovering new therapeutic agents (Dobner et al., 2003).
Photophysical Properties and Material Science Applications
The synthesis and characterization of novel rhenium(V) complexes with quinoxaline derivatives have been explored, demonstrating the potential for these compounds in developing new materials with unique photophysical properties. These studies highlight the intersection of inorganic chemistry and material science, where such complexes could find applications in light-emitting devices, sensors, or catalysis (Machura et al., 2012).
Corrosion Inhibition and Protective Coatings
Research into the inhibition performances of spirocyclopropane derivatives, which may share reactive similarities with the target compound, for protecting mild steel in acidic environments has been conducted. This work underscores the compound's relevance to industrial applications, particularly in developing environmentally friendly corrosion inhibitors (Chafiq et al., 2020).
Propiedades
IUPAC Name |
3-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-22-16-10-8-12(11-17(16)23-2)7-9-15-18(21)20-14-6-4-3-5-13(14)19-15/h3-11H,1-2H3,(H,20,21)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOAUSHJSLPSDC-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=NC3=CC=CC=C3NC2=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C2=NC3=CC=CC=C3NC2=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(3,4-Dimethoxyphenyl)vinyl)hydroquinoxalin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


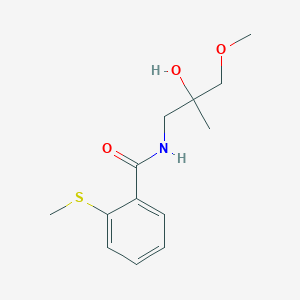
![3-(1H-pyrrol-1-yl)-N'-[(1E)-1-[3-(trifluoromethyl)phenyl]ethylidene]thiophene-2-carbohydrazide](/img/structure/B2796674.png)

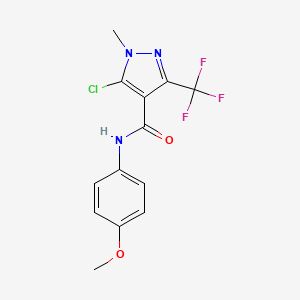
![(1'R,4R)-Spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-amine;hydrochloride](/img/structure/B2796677.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[[1-[(2-fluorophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]methyl]benzamide](/img/structure/B2796678.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(naphthalen-2-yloxy)acetate](/img/structure/B2796680.png)

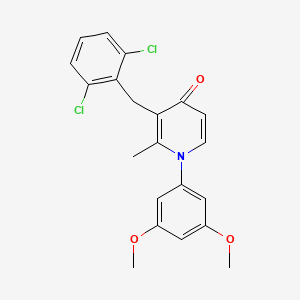
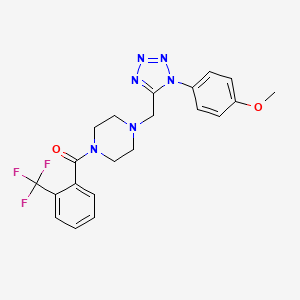
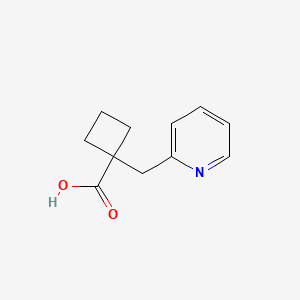
![3-chloro-2-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine](/img/structure/B2796691.png)